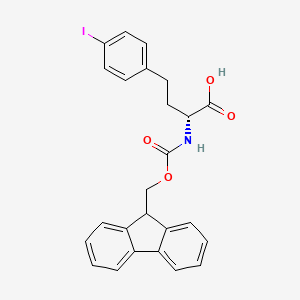
2-(2-(2-Chloroethoxy)ethoxy)acetic acid
Overview
Description
2-(2-(2-Chloroethoxy)ethoxy)acetic acid is an organic compound with the molecular formula C6H11ClO4. It is known for its use as an intermediate in organic synthesis and has applications in various chemical reactions. This compound is characterized by its slightly acidic nature and its ability to dissolve in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
The synthesis of 2-(2-(2-Chloroethoxy)ethoxy)acetic acid can be achieved through several methods. One common method involves the use of 2-chloroethoxy ethanol as the starting material. This compound is oxidized using nitric acid in the presence of water as a solvent to produce this compound . This method is advantageous due to its simplicity, low cost, and environmental friendliness.
Another method involves the reaction of 2-chloroethanol with acetic acid to form 2-chloroethyl acetate, which is then hydrolyzed using sodium hydroxide to yield this compound .
Chemical Reactions Analysis
2-(2-(2-Chloroethoxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like nitric acid to form corresponding acids.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the chloro group, which can be replaced by other nucleophiles.
Hydrolysis: The ester form of this compound can be hydrolyzed under basic conditions to yield the acid.
Common reagents used in these reactions include nitric acid for oxidation and sodium hydroxide for hydrolysis. The major products formed from these reactions are typically acids or substituted derivatives of the original compound.
Scientific Research Applications
2-(2-(2-Chloroethoxy)ethoxy)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Reactions: It is used in the preparation of modified oligonucleotides and other complex molecules.
Industrial Applications: The compound is utilized in the production of solvents and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(2-Chloroethoxy)ethoxy)acetic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group allows for nucleophilic substitution, while the carboxylic acid group can undergo typical acid-base reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-(2-(2-Chloroethoxy)ethoxy)acetic acid can be compared with other similar compounds such as:
2-(2-Chloroethoxy)ethanol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Chloroethoxyacetic acid: Another related compound, which also contains the chloroethoxy group and exhibits similar reactivity.
The uniqueness of this compound lies in its extended ethoxy chain, which provides additional flexibility and reactivity in chemical synthesis compared to its simpler counterparts.
Properties
IUPAC Name |
2-[2-(2-chloroethoxy)ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFWETCQRCCYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
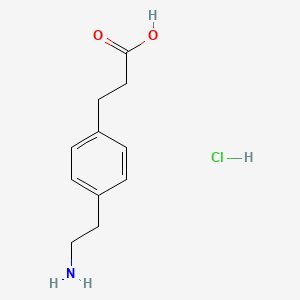
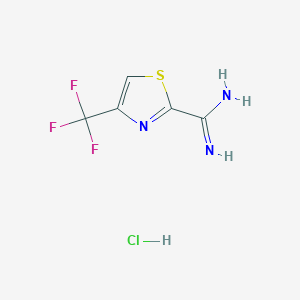
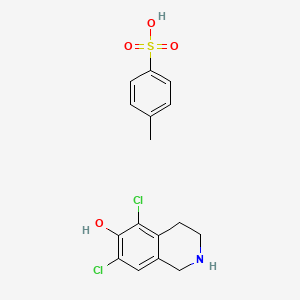
![1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride](/img/structure/B8089419.png)
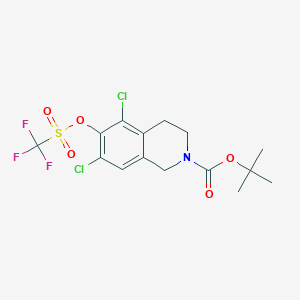
![5,6-Dihydrodibenzo[b,f]azocine](/img/structure/B8089427.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B8089430.png)
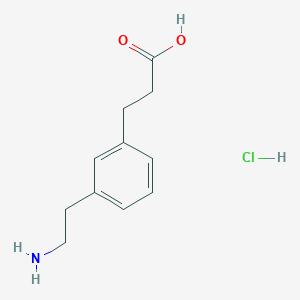
![6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8089444.png)
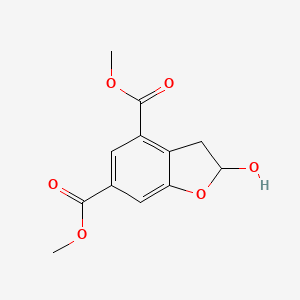
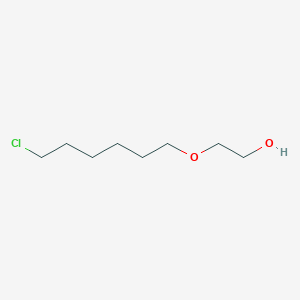
![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8089466.png)
![3-bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B8089484.png)
